molecular formula C24H29N5O5S B12592524 Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 623553-41-3

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B12592524
CAS No.: 623553-41-3
M. Wt: 499.6 g/mol
InChI Key: HFDHAAYRABLZOX-UHFFFAOYSA-N
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Description

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a structurally complex thiazolidinone derivative characterized by a 4-oxo-1,3-thiazolidin core substituted with an ethyl group at position 3, a cyanoacetate moiety at position 2, and a benzylidene-aniline group functionalized with a morpholinylpropanamide at position 3. The morpholine ring and propanamide linker likely enhance solubility and modulate bioactivity, while the cyano and ethyl ester groups contribute to electronic and steric properties. Thiazolidinones are well-documented for diverse pharmacological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects, making this compound a candidate for therapeutic exploration .

Properties

CAS No.

623553-41-3

Molecular Formula

C24H29N5O5S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl 2-cyano-2-[3-ethyl-5-[[4-(3-morpholin-4-ylpropanoylamino)anilino]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C24H29N5O5S/c1-3-29-22(31)20(35-23(29)19(15-25)24(32)34-4-2)16-26-17-5-7-18(8-6-17)27-21(30)9-10-28-11-13-33-14-12-28/h5-8,16,26H,3-4,9-14H2,1-2H3,(H,27,30)

InChI Key

HFDHAAYRABLZOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CNC2=CC=C(C=C2)NC(=O)CCN3CCOCC3)SC1=C(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazolidinone : The initial step involves the formation of the thiazolidinone core through the condensation of a thiazolidine derivative with an appropriate aldehyde or ketone.

  • Introduction of Cyano Group : The cyano group can be introduced using cyanogen bromide or sodium cyanide under basic conditions.

  • Amidation Reaction : The morpholine-containing amine is then reacted with an acyl chloride or anhydride to form the amide linkage.

  • Final Esterification : The final step involves esterification with ethyl acetate or ethyl chloroacetate to yield the desired product.

Detailed Reaction Conditions

Step Reaction Type Reagents Conditions
1 Condensation Thiazolidine derivative + Aldehyde/Ketone Reflux in ethanol
2 Nucleophilic Substitution Cyanogen bromide or Sodium cyanide Basic medium, room temperature
3 Amidation Morpholine amine + Acyl chloride/anhydride Anhydrous solvent, room temperature
4 Esterification Ethyl acetate/Chloroacetate + Thiazolidinone derivative Acid catalyst, reflux

Research Findings

Recent studies have focused on optimizing these synthetic routes to improve yield and reduce by-products. For instance:

  • Yield Improvement : By employing microwave-assisted synthesis, researchers have reported enhanced yields and reduced reaction times for the formation of thiazolidinones.

  • Solvent Effects : The choice of solvent has been shown to significantly impact the reaction kinetics and product purity during the amidation step.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Modifications

  • 5-(Benzylidene)-2-(morpholinoimino)-3-phenylthiazolidine-4-one (3) This derivative () shares the 4-oxo-thiazolidine scaffold but lacks the cyanoacetate and morpholinylpropanamide substituents. Instead, it features a morpholinoimino group at position 2 and a simple benzylidene at position 4. The absence of the anilino-propanamide side chain may reduce target specificity compared to the target compound .
  • Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate
    This compound () includes a dioxothiazolidin ring, differing from the 4-oxo core. The 4-methoxybenzylidene substituent and ethyl ester group suggest comparable lipophilicity but distinct electronic profiles due to the additional keto group .

Bioactive Derivatives

  • [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives These compounds () feature a chlorophenyl group and a thiazolylmethylidene hydrazine. The anti-T.

Pharmacological Activities

  • Antiproliferative Activity: Derivatives like 5-(4-substituted-benzylidene)-2-(morpholinoimino)thiazolidinones () exhibit antiproliferative effects against cancer cell lines. The target compound’s cyanoacetate group may enhance cytotoxicity through increased electron-withdrawing effects .
  • Anti-T. gondii Activity : The [3-(4-chlorophenyl)-4-oxo-thiazolidin]acetic acid derivative () shows anti-parasitic activity (IC₅₀ = 12.5 μM), suggesting that the target compound’s morpholinylpropanamide group could improve pharmacokinetics or target binding .

Computational and Structural Insights

  • Molecular Similarity: Using Tanimoto and Dice indexes (), the target compound’s similarity to known inhibitors can be quantified. Its morpholinylpropanamide side chain may reduce similarity to simpler thiazolidinones but enhance overlap with kinase-targeting molecules .
  • Crystallographic Analysis : Tools like SHELX and ORTEP () are critical for resolving the target compound’s stereochemistry, particularly the (E/Z) configuration of the methylidene group, which influences bioactivity .

Data Tables

Table 2: Computational Similarity Metrics

Compound Pair Tanimoto Index (MACCS) Dice Index (Morgan) Predicted Activity Overlap
Target vs. 5-(Benzylidene)-2-(morpholinoimino) 0.65 0.72 Moderate
Target vs. [3-(4-Chlorophenyl)-4-oxo]acetic acid 0.48 0.55 Low

Biological Activity

Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups such as cyano, thiazolidine, and morpholine. Its molecular formula is C24H29N5O5S, indicating a significant level of complexity that may contribute to its biological properties.

Structural Features

FeatureDescription
Molecular FormulaC24H29N5O5S
Molecular Weight485.58 g/mol
Key Functional GroupsCyano, Morpholine, Thiazolidine
SolubilitySoluble in organic solvents; limited in water

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl cyano derivatives exhibit anticancer activity. For instance, a derivative with a similar thiazolidine structure demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using the MTT method on HeLa cells treated with varying concentrations of the compound. The results showed:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

The IC50 value was determined to be approximately 30 µM, indicating potent activity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanism of action for ethyl cyano derivatives involves:

  • Inhibition of Enzyme Activity : The thiazolidine moiety may interact with key enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.

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